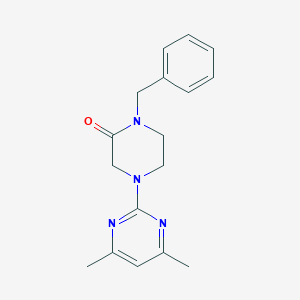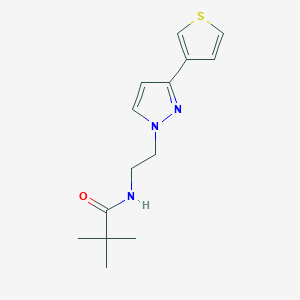
2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amide group (-CONH2), an ethylthio group (-SCH2CH3), and a phenylthio group (-SC6H5). The tetrahydro-2H-pyran-4-yl group indicates the presence of a six-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or acid chloride to form the amide bond. The ethylthio and phenylthio groups could be introduced via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the benzene ring. The presence of the tetrahydro-2H-pyran-4-yl group suggests that this compound may exist as a mixture of stereoisomers .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The thioether groups (-SR) might be oxidized to sulfoxides or sulfones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the sulfur atoms might make the compound somewhat polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Structures of New Enaminones: Research by Brbot-Šaranović et al. (2000) focused on the synthesis of isomeric enaminones, including compounds similar to 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds were studied using NMR spectra and X-ray diffractometry, revealing insights into their molecular structures and intramolecular hydrogen bonds (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis: Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, similar in structure to the chemical of interest. These compounds were utilized to yield various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antiviral Applications
- New Route to Synthesis of Benzamide-Based Compounds with Anti-Influenza Activity: Hebishy et al. (2020) reported the synthesis of novel benzamide-based compounds, similar to the compound , exhibiting significant anti-influenza A virus (H5N1) activities. This research underscores the potential of such compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Antioxidant and Antimicrobial Properties
- Synthesis and Evaluation of Thiazoles as Antioxidants: Amer et al. (2011) synthesized compounds related to this compound, evaluating their potential as antioxidant additives for lubricating oils. This indicates the chemical's relevance in industrial applications (Amer, Hassan, Moawad, & Shaker, 2011).
- Antimicrobial Properties of New Acylthiourea Derivatives: Research by Limban et al. (2011) on acylthiourea derivatives, which share structural similarities with the compound of interest, demonstrated their effectiveness against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Pharmacological Studies
- Antihyperglycemic Agents: Kees et al. (1996) conducted studies on compounds structurally related to this compound, identifying their potential as antihyperglycemic agents. This research contributes to understanding the compound's possible role in treating diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c1-2-25-19-11-7-6-10-18(19)20(23)22-16-21(12-14-24-15-13-21)26-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAKDKEVUEKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2956651.png)
![(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B2956653.png)

![(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol](/img/structure/B2956655.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2956657.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2956659.png)

![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956661.png)
![3-Methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2956663.png)
![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)

